An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate
An In-depth Technical Guide to the Synthesis and Chemical Properties of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate
Executive Summary: This document provides a comprehensive technical overview of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate, a selective, systemic herbicide.[1] It is primarily used for the post-emergence control of annual and perennial broadleaf weeds.[2] This guide details the chemical identity, synthesis via Fischer esterification, physicochemical properties, and essential handling protocols for this compound. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemistry and practical application.
Chemical Identity and Nomenclature
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is a member of the aryloxyalkanoic acid class of herbicides.[1] It is the 2-ethylhexyl ester of Dichlorprop, a chlorophenoxy herbicide.[2] The herbicidal activity is primarily attributed to the (R)-isomer.[2] Commercially, it is often referred to by various synonyms.
| Identifier | Value | Source |
| IUPAC Name | (2RS)-2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propionate | [1][3] |
| CAS Name | 2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate | [1][3] |
| CAS Number | 865363-39-9 (for the R-isomer ester)[1][3][4] | |
| Synonyms | Dichlorprop-P-etexyl, 2,4-DP EHE, Dichlorprop-P 2-ethylhexyl ester | [1] |
| Molecular Formula | C₁₇H₂₄Cl₂O₃ | [1][3] |
| Molecular Weight | 347.3 g/mol | [1][5] |
Synthesis Pathway and Mechanism
The synthesis of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is achieved through the Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid, in this case, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), with an alcohol, 2-ethylhexanol.[6]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target ester into its constituent starting materials: the parent carboxylic acid and the corresponding alcohol. This highlights the core components necessary for its synthesis.
Core Reaction: Fischer Esterification
The forward reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] The reaction is an equilibrium process. To drive the reaction towards the ester product, water, a byproduct, is typically removed from the reaction mixture. This can be accomplished by azeotropic distillation or the use of dehydrating agents like molecular sieves.[6][7]
Mechanistic Insights
The Fischer esterification mechanism proceeds through several key steps:[6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.
-
Deprotonation: The final step is the deprotonation of the carbonyl group to yield the ester and regenerate the acid catalyst.
Detailed Experimental Protocol
Materials and Reagents
-
2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop)
-
2-ethylhexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a Soxhlet extractor with molecular sieves, combine 2-(2,4-dichlorophenoxy)propionic acid and a slight excess of 2-ethylhexanol in toluene.[7]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[8]
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap or absorbed by the molecular sieves.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the pure 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate.
Rationale for Procedural Choices
-
Excess Alcohol: Using an excess of 2-ethylhexanol helps to shift the equilibrium towards the product side.
-
Acid Catalyst: The strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6]
-
Water Removal: The removal of water is crucial as its presence can lead to the reverse reaction (ester hydrolysis), thus reducing the yield of the desired product.[7]
-
Aqueous Wash: The sodium bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid, facilitating the purification of the final ester.[8]
Physicochemical Properties and Characterization
The physical and chemical properties of 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate are important for its application, handling, and environmental fate.
Physical Properties
| Property | Value | Source |
| Appearance | Yellowish to colorless solid[9] (for the parent acid) | |
| Aqueous Solubility | Low | [1] |
| Volatility | Low | [1] |
Note: Specific data for the ester's melting and boiling points were not found in the provided search results. The parent acid, Dichlorprop, is a solid with a melting point of 116-120 °C.[2]
Spectroscopic Analysis
While specific spectra for this compound are not provided, the expected spectroscopic data would include:
-
¹H NMR: Signals corresponding to the protons of the 2-ethylhexyl group, the methine and methyl protons of the propionate moiety, and the aromatic protons of the dichlorophenyl group.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the ethylhexyl and propionate groups.
-
IR Spectroscopy: A characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹, and absorptions corresponding to C-O stretching and the aromatic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Chemical Stability and Handling
Stability
-
Environmental Persistence: The compound is not expected to be persistent in soil but may be more persistent in aquatic systems.[1]
-
Hydrolysis: Like other esters, it is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the parent carboxylic acid and alcohol. The 2-ethylhexyl ester of the related compound 2,4-D rapidly de-esterifies in the environment.[10]
Recommended Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from food, feed, and drinking water.[11][12]
-
Handling: Use in a well-ventilated area.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing to avoid contact with skin and eyes.[11][12][13] Facilities should be equipped with an eyewash station and a safety shower.[10]
Safety and Toxicology Summary
-
Toxicity: It is moderately toxic to mammals if ingested and can be a skin sensitizer.[1] It is also considered very toxic to aquatic life.[5]
-
Environmental Fate: Caution should be exercised to prevent contamination of groundwater supplies.[10] Spills should be contained and cleaned up immediately to prevent environmental release.[13][14]
Conclusion
2-Ethylhexyl 2-(2,4-dichlorophenoxy)propionate is a significant herbicide synthesized through a standard Fischer esterification process. A thorough understanding of its synthesis, including the underlying mechanism and reaction conditions, is crucial for its efficient production. Its chemical and physical properties dictate its application, environmental behavior, and the necessary safety precautions for handling and storage. This guide provides a foundational understanding for professionals working with this and similar chemical compounds.
References
-
AERU. (n.d.). Dichlorprop-P-etexyl (Ref: CA2134). University of Hertfordshire. Retrieved from [Link]
-
Wikipedia. (2023). Dichlorprop. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
-
Ou, G., et al. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Dichlorprop-2-ethylhexyl. National Center for Biotechnology Information. Retrieved from [Link]
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Ou, G., et al. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. PubMed. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). dichlorprop-P-etexyl. Retrieved from [Link]
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Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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CDMS.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
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NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. Retrieved from [Link]
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Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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AERU. (n.d.). 2,4-D-etexyl. University of Hertfordshire. Retrieved from [Link]
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